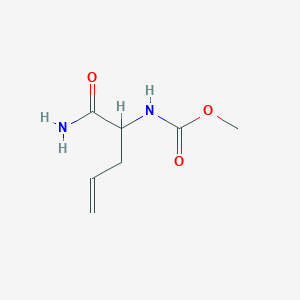
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate, also known as MBOC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a carbamate derivative of the amino acid cysteine and has been shown to exhibit a range of biochemical and physiological effects. In
作用機序
The mechanism of action of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is based on its ability to selectively react with the thiol group of cysteine residues in proteins. This reaction forms a stable adduct between methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate and the cysteine residue, which can be detected and quantified using a variety of methods. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.
生化学的および生理学的効果
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to exhibit a range of biochemical and physiological effects. One study found that methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate can inhibit the activity of the enzyme acetylcholinesterase, which plays a role in the transmission of nerve impulses. This inhibition can lead to an increase in the levels of the neurotransmitter acetylcholine, which can have a range of physiological effects.
実験室実験の利点と制限
One advantage of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is its specificity for cysteine residues in proteins. This specificity allows for the selective labeling of these residues, which can be used to study the structure and function of proteins. However, one limitation of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is its potential toxicity. methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to exhibit cytotoxic effects in some cell types, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate. One area of interest is the development of new methods for the selective labeling of cysteine residues in proteins. Another area of interest is the study of the physiological effects of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate, particularly its potential role in the treatment of neurological disorders. Additionally, the development of new derivatives of methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate with improved specificity and reduced toxicity could have important implications for scientific research.
Conclusion:
In conclusion, methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate is a chemical compound that has been widely studied for its potential applications in scientific research. Its specificity for cysteine residues in proteins allows for the selective labeling of these residues, which can be used to study the structure and function of proteins. While methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has some limitations, its potential applications in scientific research make it an important compound for further study.
合成法
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate can be synthesized via several methods, including the reaction of cysteine with methyl isocyanate or the reaction of methyl carbamate with cysteine. One commonly used method involves the reaction of cysteine with methyl isocyanate in the presence of a catalyst such as triethylamine. This method has been shown to yield high purity methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate and is relatively simple to perform.
科学的研究の応用
Methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been widely studied for its potential applications in scientific research. One area of interest is its role in the study of protein structure and function. methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate has been shown to react specifically with the thiol group of cysteine residues in proteins, allowing for the selective labeling of these residues. This labeling can be used to study the structure and function of proteins, as well as to identify potential drug targets.
特性
CAS番号 |
145275-70-3 |
|---|---|
製品名 |
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate |
分子式 |
C7H12N2O3 |
分子量 |
172.18 g/mol |
IUPAC名 |
methyl N-(1-amino-1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C7H12N2O3/c1-3-4-5(6(8)10)9-7(11)12-2/h3,5H,1,4H2,2H3,(H2,8,10)(H,9,11) |
InChIキー |
SGPHGRLPUGCVOR-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(CC=C)C(=O)N |
正規SMILES |
COC(=O)NC(CC=C)C(=O)N |
同義語 |
Carbamic acid, [1-(aminocarbonyl)-3-butenyl]-, methyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



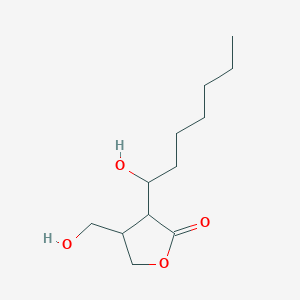
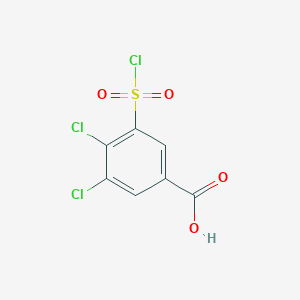
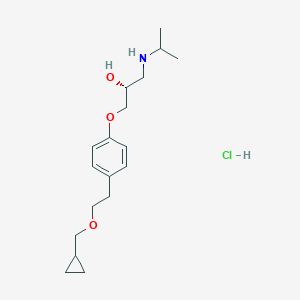
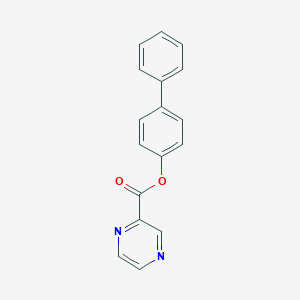
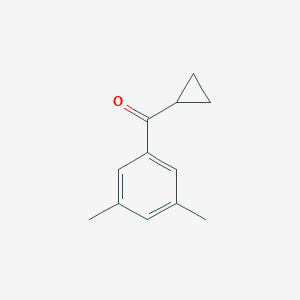
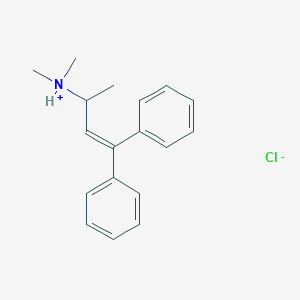
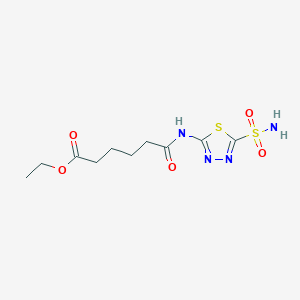
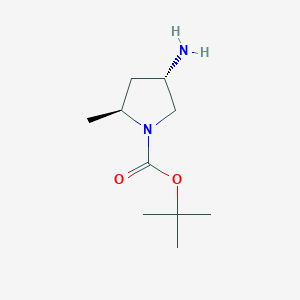
![[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-diacetyloxy-6-aminooxan-2-yl]methyl acetate](/img/structure/B141705.png)
![1H-isoindole-1,3(2H)-dione, 2-(4'-amino[1,1'-biphenyl]-4-yl)-](/img/structure/B141706.png)
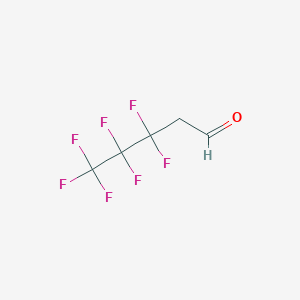
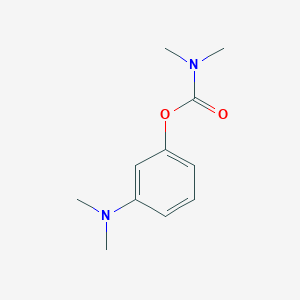
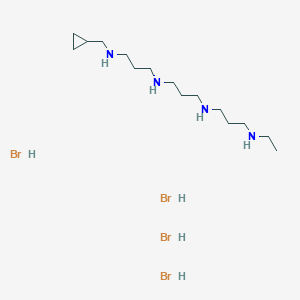
![(6-Nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) 5-fluoropyridine-3-carboxylate](/img/structure/B141720.png)